Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2 Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2 Acetyl octapeptide-3 is a cosmeceutical peptide. Acetyl octapeptide-3 co-polymerizes with polyoxometalates (PMs) to form a peptide-PM assembly that can adhere to wet solid materials underwater with greater shear strength than fibrin glue.
Acetyl Glutamyl Heptapeptide-3 or Acetyl Octapeptide-1 (or -3) (SNAP-8) is scientifically and reasonablely designed of anti-wrinkle active ingredients of polypeptide. It has a similar role to Areginine Essence and has become one of the most popular raw materials around the world for upscale anti-wrinkle cosmetics.
Brand Name: Vulcanchem
CAS No.: 868844-74-0
VCID: VC0550872
InChI: InChI=1S/C42H72N16O15S/c1-20(23(53-22(3)59)10-13-31(61)62)51-26(11-14-32(63)64)38(71)57-28(15-18-74-4)40(73)56-27(9-12-30(43)60)39(72)55-25(8-6-17-50-42(47)48)37(70)54-24(7-5-16-49-41(45)46)36(69)52-21(2)35(68)58-29(34(44)67)19-33(65)66/h21,23-29,51H,1,5-19H2,2-4H3,(H2,43,60)(H2,44,67)(H,52,69)(H,53,59)(H,54,70)(H,55,72)(H,56,73)(H,57,71)(H,58,68)(H,61,62)(H,63,64)(H,65,66)(H4,45,46,49)(H4,47,48,50)/t21-,23-,24-,25-,26-,27-,28-,29-/m0/s1
SMILES: CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C
Molecular Formula: C42H72N16O15S
Molecular Weight: 1073.2 g/mol

Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2

CAS No.: 868844-74-0

Cat. No.: VC0550872

Molecular Formula: C42H72N16O15S

Molecular Weight: 1073.2 g/mol

* For research use only. Not for human or veterinary use.

Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2 - 868844-74-0

CAS No. 868844-74-0
Molecular Formula C42H72N16O15S
Molecular Weight 1073.2 g/mol
IUPAC Name (4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid
Standard InChI InChI=1S/C42H72N16O15S/c1-20(23(53-22(3)59)10-13-31(61)62)51-26(11-14-32(63)64)38(71)57-28(15-18-74-4)40(73)56-27(9-12-30(43)60)39(72)55-25(8-6-17-50-42(47)48)37(70)54-24(7-5-16-49-41(45)46)36(69)52-21(2)35(68)58-29(34(44)67)19-33(65)66/h21,23-29,51H,1,5-19H2,2-4H3,(H2,43,60)(H2,44,67)(H,52,69)(H,53,59)(H,54,70)(H,55,72)(H,56,73)(H,57,71)(H,58,68)(H,61,62)(H,63,64)(H,65,66)(H4,45,46,49)(H4,47,48,50)/t21-,23-,24-,25-,26-,27-,28-,29-/m0/s1
Standard InChI Key QGGBBQJHVCVVKM-XOBYPWAZSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=C)[C@H](CCC(=O)O)NC(=O)C
SMILES CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C
Canonical SMILES CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=C)C(CCC(=O)O)NC(=O)C

Chemical Identity and Structure

Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 is an eight-amino acid peptide with acetylation at the N-terminus and amidation at the C-terminus. This specific modification pattern enhances stability and bioavailability in cosmetic formulations. The peptide consists of a precise sequence of amino acids that determines its biological activity and specificity.

Structural Characteristics

The compound has the following chemical identifiers and structural attributes:

ParameterValue
CAS Registry Number868844-74-0
Molecular FormulaC41H70N16O16S
Molecular Weight1075.17 g/mol
Single Letter CodeAc-EEMQRRAD-NH2
IUPAC Name(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid

Source: InChIKey QGGBBQJHVCVVKM-XOBYPWAZSA-N

The structural composition includes two glutamic acid residues at the N-terminus, followed by methionine, glutamine, two arginine residues, alanine, and aspartic acid at the C-terminus, with terminal modifications of acetylation and amidation. This specific arrangement is crucial for its interaction with neuronal proteins involved in muscle contraction.

Physical and Chemical Properties

Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 exhibits properties that make it suitable for cosmetic formulations while maintaining stability under appropriate storage conditions.

Physical Properties

PropertyDescription
AppearanceWhite solid
SolubilityWater-soluble
Storage ConditionsKeep in dark place, inert atmosphere, 2-8°C
Shelf LifeTwo years when properly stored

Source: Product specifications

Chemical Properties

The chemical stability of Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 is influenced by several factors including temperature, pH, and exposure to oxidizing agents. The methionine residue in the sequence is particularly susceptible to oxidation, which can affect the peptide's biological activity. Proper storage and formulation techniques are therefore essential to maintain its efficacy .

The peptide contains multiple charged amino acids (glutamic acid, aspartic acid, and arginine), giving it a complex charge distribution that affects its interaction with cellular components. The calculated log P value is approximately -6.3, indicating high hydrophilicity . This property facilitates its aqueous solubility but presents challenges for dermal penetration in cosmetic applications.

Mechanism of Action

Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 functions through a distinctive mechanism that targets neuromuscular communication, ultimately reducing muscle contractions that contribute to wrinkle formation.

Molecular Mechanism

The peptide works by mimicking the N-terminal of SNAP-25 (Synaptosomal-Associated Protein 25 kDa), a key component of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex involved in neurotransmitter release at neuromuscular junctions . By competing with the binding site of SNAP-25, the peptide interferes with the formation of the SNARE complex, which is essential for the release of acetylcholine from nerve endings .

This inhibition of acetylcholine release leads to reduced muscle contraction, particularly in facial muscles involved in expression lines. Unlike botulinum toxin, which enzymatically cleaves SNAP-25, Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 acts through competitive binding, offering a milder and reversible effect .

The sequence similarity between the peptide and regions of SNAP-25 can be seen in relation to glutamic acid residues that play a critical role in catalytic activity, as observed in related peptidase studies. Research on glutamic peptidases has shown that glutamic acid residues, like those present in Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2, are indispensable for catalytic function .

Research Findings and Efficacy

Scientific investigations have demonstrated the efficacy of Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 in reducing the appearance of wrinkles through various assessment methods.

Clinical Evidence

Studies conducted on Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 have shown promising results in reducing wrinkle depth and improving skin appearance. When applied topically at concentrations between 3% and 10%, the peptide has demonstrated measurable reduction in wrinkle depth, particularly in areas of dynamic facial expressions such as the forehead and periorbital regions .

In comparative studies, Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 has shown higher activity than its predecessor, Acetyl Hexapeptide-8 (Argireline), which has a similar mechanism but shorter peptide sequence . This enhanced efficacy is attributed to the additional amino acids in the octapeptide structure, which improve binding specificity to the target site.

Structure-Activity Relationship

Research into the structure-activity relationship of Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 suggests that specific elements of the peptide sequence are critical for its biological activity. The glutamic acid residues at positions 1 and 2 play a significant role in the peptide's interaction with its target proteins .

Studies on analogous peptides with modified amino acid sequences have demonstrated that alterations in the identity or position of key residues can significantly affect efficacy. This structure-activity relationship has informed the development of the optimal sequence found in Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 .

Applications in Cosmetics

Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 has found significant application in the cosmetic industry, particularly in anti-aging formulations targeting expression lines and wrinkles.

Cosmeceutical Formulations

The peptide is incorporated into various cosmetic products including:

  • Anti-wrinkle creams and serums

  • Eye contour formulations

  • Facial masks and treatments

  • Comprehensive anti-aging skincare systems

The recommended concentration range for cosmetic formulations is typically between 3% and 10%, depending on the specific application and delivery system . At these concentrations, the peptide demonstrates optimal efficacy while maintaining safety and stability in the formulation.

Delivery Systems and Formulation Considerations

Due to its hydrophilic nature (XLogP3-AA value of -6.3 ), Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 faces challenges in penetrating the skin barrier. To address this limitation, various delivery systems have been developed, including:

  • Liposomal encapsulation

  • Microemulsion technologies

  • Peptide-conjugated delivery systems

  • Advanced penetration enhancers

These delivery systems aim to improve the peptide's bioavailability and enhance its efficacy in cosmetic applications .

CategoryInformation
Signal WordWarning
Hazard StatementsH302-H315-H319-H332 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled)
Precautionary StatementsP202-P261-P262-P264+P265-P273-P280-P281-P301+P310-P302+P352-P304+P317-P305+P354+P338-P308+P313-P309+P311-P333+P317-P337+P317-P342+P316-P370+P372+P380+P373-P402-P403+P233+P235+P410-P502

Source: Safety Information

Despite these hazard classifications, which are standard for many cosmetic ingredients, the peptide is considered safe for cosmetic use at recommended concentrations. Clinical evaluations have shown minimal skin irritation or sensitization when used in properly formulated products .

Regulatory Status

Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 is marketed under the INCI name "Acetyl Glutamyl Heptapeptide-3" in cosmetic ingredient listings . It is permitted for use in cosmetic products globally, though specific regulations regarding maximum allowed concentrations may vary by jurisdiction.

In the context of cosmetic applications, the peptide is classified for "Research Use Only" in some contexts, highlighting the ongoing nature of research into its mechanisms and applications .

QuantityPurityPrice Range (USD)Availability
5 gram95%$424.002 Weeks
10 gram95%VariableLimited stock
100 gram≥98%Upon inquiryCustom order
1000 gram≥98%Upon inquiryCustom order

Source: Commercial listings

The peptide is typically supplied as a white solid, with a purity of ≥98% for cosmetic grade material. Storage recommendations consistently specify keeping the product at 2-8°C under dry conditions for maximum stability and shelf life .

Future Research Directions

Ongoing research into Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 focuses on improving delivery systems, understanding long-term efficacy, and exploring potential new applications.

Enhanced Delivery Systems

Current research is exploring advanced delivery technologies to improve the skin penetration of the peptide. These include nanoemulsions, lipid nanoparticles, and peptide modifications such as lipidation or conjugation with cell-penetrating peptides .

Structure Optimization

Structure-activity relationship studies continue to investigate potential modifications to the peptide sequence that might enhance efficacy or stability. These include D-amino acid substitutions, which have shown promising results in similar peptides by increasing resistance to enzymatic degradation .

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